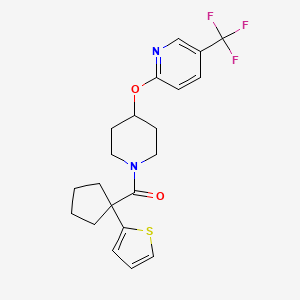
(1-(Thiophen-2-yl)cyclopentyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Thiophen-2-yl)cyclopentyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23F3N2O2S and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1-(Thiophen-2-yl)cyclopentyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone, with the CAS number 1421473-21-3, is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C21H23F3N2O2S, with a molecular weight of 424.5 g/mol. The structure comprises a thiophene ring, a cyclopentyl group, and a piperidine moiety, which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1421473-21-3 |
| Molecular Formula | C21H23F3N2O2S |
| Molecular Weight | 424.5 g/mol |
Pharmacological Profile
Initial studies indicate that this compound exhibits significant pharmacological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Properties : In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
- Cytotoxicity : Preliminary cytotoxicity assays reveal that the compound has selective toxicity towards certain cancer cell lines while exhibiting low toxicity to normal cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : Evidence suggests that it can alter signaling pathways related to cell proliferation and apoptosis.
Study on Anti-inflammatory Activity
A study published in a peer-reviewed journal assessed the anti-inflammatory effects of the compound in a rat model of arthritis. The results indicated a significant reduction in joint swelling and pain compared to control groups. The effective dose was determined to be 0.05mg/kg when administered orally, showcasing its potency in reducing inflammation without severe side effects .
Cytotoxicity Evaluation
In another study focusing on cancer therapy, the compound was evaluated for its cytotoxic effects on glioma cells. Results showed that it inhibited cell proliferation and induced apoptosis at concentrations as low as 10µM. Importantly, normal astrocytes displayed significantly lower susceptibility to the compound's effects, highlighting its potential therapeutic window .
Propiedades
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2S/c22-21(23,24)15-5-6-18(25-14-15)28-16-7-11-26(12-8-16)19(27)20(9-1-2-10-20)17-4-3-13-29-17/h3-6,13-14,16H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGXKZWBWYCXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














